molecular formula C15H15N3O B7576705 (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

Cat. No.: B7576705
M. Wt: 253.30 g/mol
InChI Key: PYTMNGHBKZPKCM-VOTSOKGWSA-N
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Description

(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that features both indole and pyrazole moieties. These structural motifs are common in many biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole units through a condensation reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used to study the effects of indole and pyrazole derivatives on various biological systems, including their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, cancer, or infectious diseases.

Industry

In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    Pyrazole: A simple heterocyclic compound with various pharmacological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

Uniqueness

(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is unique due to the combination of indole and pyrazole moieties, which can confer a distinct set of biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-17-11-12(10-16-17)6-7-15(19)18-9-8-13-4-2-3-5-14(13)18/h2-7,10-11H,8-9H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMNGHBKZPKCM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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